4-cyclopropyl-1-{2-[(dimethylsulfamoyl)amino]ethyl}-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
Properties
IUPAC Name |
4-cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-5-oxo-3-phenyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3S/c1-18(2)24(22,23)16-10-11-19-15(21)20(13-8-9-13)14(17-19)12-6-4-3-5-7-12/h3-7,13,16H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRBZNNBCPRJHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCCN1C(=O)N(C(=N1)C2=CC=CC=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopropyl-1-{2-[(dimethylsulfamoyl)amino]ethyl}-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with isocyanates or isothiocyanates, followed by further functionalization to introduce the cyclopropyl and phenyl groups. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and pressures to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, may be employed to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-cyclopropyl-1-{2-[(dimethylsulfamoyl)amino]ethyl}-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under suitable conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
4-cyclopropyl-1-{2-[(dimethylsulfamoyl)amino]ethyl}-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-1-{2-[(dimethylsulfamoyl)amino]ethyl}-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Comparative Bioactivity of Selected Triazolone Derivatives
Table 2: Computational Data (DFT/B3LYP)
| Compound | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |
|---|---|---|---|
| Target Compound | -6.2 | -1.8 | 5.1 |
| Morpholine-Substituted Triazolone | -5.9 | -1.5 | 4.7 |
| 3-Ethyl-4-Methoxy Derivative | -6.5 | -2.1 | 6.3 |
Biological Activity
4-Cyclopropyl-1-{2-[(dimethylsulfamoyl)amino]ethyl}-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS Number: 1797261-42-7) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities.
The molecular formula of the compound is with a molecular weight of 341.39 g/mol. The structure includes a triazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can inhibit various bacterial strains and fungi. While specific data on the compound is limited, related compounds have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of triazole derivatives has been widely studied. In particular, compounds similar to 4-cyclopropyl-1-{2-[(dimethylsulfamoyl)amino]ethyl}-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one have been evaluated for their cytotoxic effects on cancer cell lines. For example, a study highlighted that certain triazole-thione derivatives showed activity against colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines with IC50 values ranging from 6.2 μM to 43.4 μM . This suggests a promising avenue for further research into the anticancer properties of the compound.
Enzyme Inhibition
Compounds containing the triazole moiety have also been investigated for their ability to inhibit metabolic enzymes. Specifically, some studies focus on acetylcholinesterase (AChE) inhibition, which is relevant for treating neurological disorders. The ability of triazole derivatives to inhibit AChE positions them as potential candidates for drug development in treating diseases like Alzheimer's .
Case Studies and Research Findings
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of 4-cyclopropyl-1-{2-[(dimethylsulfamoyl)amino]ethyl}-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one?
- Methodological Answer : The synthesis of triazolone derivatives typically involves refluxing in polar solvents (e.g., ethanol or methanol) with catalysts like glacial acetic acid. For example, analogous triazole derivatives were synthesized by refluxing intermediates with substituted aldehydes for 4–6 hours, followed by solvent evaporation and recrystallization . Optimize reaction stoichiometry (e.g., 1:1 molar ratio of triazole precursor to cyclopropane-containing reagents) and monitor progress via TLC. Purification via column chromatography or recrystallization from ethanol/water mixtures improves yield .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To verify substituent positions (e.g., cyclopropyl, phenyl, and dimethylsulfamoyl groups). Peaks near δ 1.0–1.5 ppm indicate cyclopropyl protons, while aromatic protons appear at δ 6.5–8.0 ppm .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) functional groups .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
Q. How can reaction conditions be standardized to minimize by-products during triazolone ring formation?
- Methodological Answer : Control temperature (reflux at 80–90°C) and solvent polarity. For example, ethanol with glacial acetic acid (5 drops) promotes cyclization while suppressing side reactions like hydrolysis . Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive groups (e.g., dimethylsulfamoyl) .
Advanced Research Questions
Q. What computational methods (e.g., DFT) are suitable for studying the electronic properties of this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations at the B3LYP/6-31G(d) level to analyze:
- Electrostatic potential maps : Identify nucleophilic/electrophilic regions for reactivity prediction.
- Frontier molecular orbitals (HOMO/LUMO) : Assess charge transfer interactions and stability .
- Mulliken population analysis : Quantify atomic charges to rationalize substituent effects on bioactivity .
Q. How can potentiometric titrations be applied to determine the pKa of the dimethylsulfamoyl group?
- Methodological Answer :
Titrate the compound in non-aqueous solvents (e.g., isopropyl alcohol) using 0.05 M tetrabutylammonium hydroxide (TBAH). Record mV changes with a calibrated pH meter and plot titration curves to identify the half-neutralization potential (HNP). Calculate pKa using the relationship:
Compare results across solvents (e.g., DMF vs. acetone) to account for solvation effects .
Q. What strategies resolve discrepancies in biological activity data across structurally similar triazolones?
- Methodological Answer :
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., cyclopropyl vs. isopropyl groups) using bioassay data from analogs .
- Dose-response studies : Test compounds at multiple concentrations (e.g., 1–100 µM) to identify non-linear trends.
- Molecular docking : Simulate binding interactions with target proteins (e.g., antimicrobial enzymes) to explain variance in IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
